molecular formula C11H8ClIN2O B2767367 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine CAS No. 1628184-06-4

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine

Cat. No. B2767367
CAS RN: 1628184-06-4
M. Wt: 346.55
InChI Key: LDEJSFYGQZEHNO-UHFFFAOYSA-N
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Description

The compound “3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chlorine atom, an iodine atom, a methyl group, and an oxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these atoms and groups in space. The presence of the pyridine ring, a planar, aromatic ring, would contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing iodine and chlorine substituents on the pyridine ring, as well as the electron-donating methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxy group and the halogen atoms might make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Compounds containing halogens like chlorine and iodine can sometimes form hazardous products under certain conditions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

3-(2-chloropyridin-4-yl)oxy-6-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClIN2O/c1-7-9(2-3-11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEJSFYGQZEHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-2-methylpyridin-3-ol (6.8 g, 28.9 mmol), 2,4-dichloropyridine (8.56 g, 57.9 mmol) and K2CO3 (4.00 g, 28.9 mmol) in DMA (50 mL) was heated at 110° C. for 16 h under argon. The mixture was cooled to RT, treated with H2O, extracted with EtOAc (2×) and the combined organics were washed with H2O, then brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 3-((2-chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine (7.35 g, 73%) as a white solid. MS (ESI) m/z: 346.9 (M+H+).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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